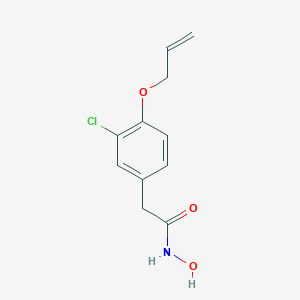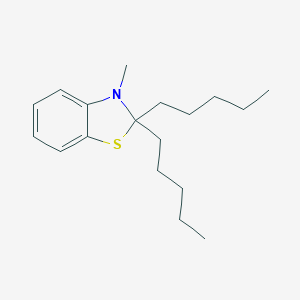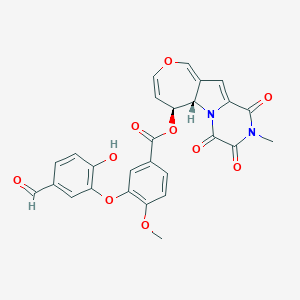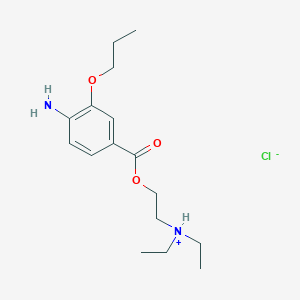
N-Methyl-2-pyridin-3-ylacetamide
Übersicht
Beschreibung
what is 'N-Methyl-2-pyridin-3-ylacetamide'? N-Methyl-2-pyridin-3-ylacetamide is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is a white solid that is soluble in many organic solvents and has a strong odor. the use of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide is an organic compound used in a variety of applications. It is used as a reagent in the synthesis of a number of pharmaceuticals and other organic compounds, as well as a catalyst in the production of polymers. It is also used as a corrosion inhibitor in some metalworking fluids, and as a cross-linking agent in the production of urethanes. Additionally, it is used in the manufacture of dyes, pigments, and other organic compounds. the chemistry of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide is an organic compound composed of a nitrogen atom attached to a methyl group, two pyridine rings, and an acetamide group. It is a white crystalline solid that is soluble in most organic solvents. The nitrogen atom in N-Methyl-2-pyridin-3-ylacetamide is bonded to the methyl group, two pyridine rings, and the acetamide group. The nitrogen atom is sp3 hybridized, meaning that it has four sp3 hybrid orbitals that are arranged in a tetrahedral shape. The nitrogen atom is also the source of the compound's basicity, which is due to the presence of a lone pair of electrons on the nitrogen atom. The two pyridine rings are aromatic, meaning that they are composed of six carbon atoms arranged in a hexagonal shape. The pyridine rings are stabilized by a conjugated system of alternating double and single bonds. The acetamide group consists of a carbonyl group (C=O) attached to an amine group (-NH2). The carbonyl group is a polar functional group that is responsible for the compound's solubility in organic solvents. The amine group is a basic functional group that is responsible for the compound's basicity. In summary, N-Methyl-2-pyridin-3-ylacetamide is an organic compound composed of a nitrogen atom bonded to a methyl group, two pyridine rings, and an acetamide group. The nitrogen atom is sp3 hybridized and is the source of the compound's basicity. The two pyridine rings are stabilized by a conjugated system of alternating double and single bonds. The acetamide group consists of a polar carbonyl group and a basic amine group. the biochemical/physical effects of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide is a synthetic compound found in a variety of products, including some pharmaceuticals and pesticides. It has been studied for its potential to act as an anti-inflammatory, antifungal, and antiviral agent. Biochemically, N-Methyl-2-pyridin-3-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory compounds. This inhibition can lead to reduced inflammation and pain. Physically, N-Methyl-2-pyridin-3-ylacetamide has been shown to have some antifungal activity, which can help to protect against fungal infections. It has also been shown to inhibit the replication of some viruses, which can help to reduce the severity of viral infections. the benefits of 'N-Methyl-2-pyridin-3-ylacetamide' N-Methyl-2-pyridin-3-ylacetamide has a variety of potential benefits: 1. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, it can help to maintain higher levels of acetylcholine in the brain, which can improve cognitive function. 2. It has been found to have anticonvulsant properties, which may be useful in treating certain types of seizures. 3. It has also been studied as a potential treatment for depression, as it has been shown to increase the levels of serotonin in the brain. 4. It has also been studied for its potential to treat Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-beta plaque in the brain, which is a hallmark of the disease. 5. Finally, it has been found to have anti-inflammatory properties, which may be beneficial in treating a variety of conditions. the related research of 'N-Methyl-2-pyridin-3-ylacetamide' 1. Synthesis and Characterization of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives: A Versatile Platform for Organic Chemistry. 2. N-Methyl-2-pyridin-3-ylacetamide as a Novel Building Block for the Synthesis of Heterocyclic Compounds. 3. Synthesis of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Anticancer Agents. 4. Synthesis and Biological Evaluation of N-Methyl-2-Pyridin-3-ylacetamide Derivatives as Potential Anticancer Agents. 5. Synthesis, Characterization and Antimicrobial Activity of N-Methyl-2-Pyridin-3-ylacetamide Derivatives. 6. Synthesis and Biological Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Antioxidants. 8. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Inhibitors of Serine Hydrolase and Protease Enzymes. 9. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Antifungal Agents. 10. Synthesis and Evaluation of N-Methyl-2-Pyridin-3-ylacetamide and Its Derivatives as Potential Inhibitors of Enzyme-Mediated Pathways.
Wissenschaftliche Forschungsanwendungen
Material-specific binding peptides
These peptides have emerged as a diverse and innovation-enabling class in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
Anti-tubercular agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Nanoparticles in Biological Science
The green synthesis route has gained enormous attention worldwide as this domain independently emerged as one of the most promising scientific solutions for various technological challenges due to its consistency, reliability, and cost-effectiveness with wide applications in the areas of medical sciences, biotechnology, pharmaceuticals, material science, and bioelectronics .
Eigenschaften
IUPAC Name |
N-methyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAKQFQRQIMIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)






![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)